Methyl 4-chloro-3-methylbenzoate

Process Chemistry Formulation Handling

Methyl 4-chloro-3-methylbenzoate (CAS 91367-05-4) is a halogenated aromatic ester with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol. Characterized by a chlorine atom at the 4-position and a methyl group at the 3-position of the benzene ring, it exists as a colorless to light yellow liquid at ambient temperature.

Molecular Formula C9H9ClO2
Molecular Weight 184.62 g/mol
CAS No. 91367-05-4
Cat. No. B1353337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-methylbenzoate
CAS91367-05-4
Molecular FormulaC9H9ClO2
Molecular Weight184.62 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)OC)Cl
InChIInChI=1S/C9H9ClO2/c1-6-5-7(9(11)12-2)3-4-8(6)10/h3-5H,1-2H3
InChIKeyQOTGNXMPQNGYDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Chloro-3-Methylbenzoate (CAS 91367-05-4): Procurement Guide for a Key Benzoate Ester Intermediate


Methyl 4-chloro-3-methylbenzoate (CAS 91367-05-4) is a halogenated aromatic ester with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol [1]. Characterized by a chlorine atom at the 4-position and a methyl group at the 3-position of the benzene ring, it exists as a colorless to light yellow liquid at ambient temperature . This compound is widely recognized as a versatile intermediate in organic synthesis, serving as a crucial building block in the development of pharmaceuticals, agrochemicals, and functional materials [2]. Its significance stems from the unique reactivity conferred by its substitution pattern, which distinguishes it from other in-class analogs.

Why Methyl 4-Chloro-3-Methylbenzoate (CAS 91367-05-4) Cannot Be Substituted with Generic Analogs


In procurement for chemical synthesis, the assumption that in-class aromatic esters are interchangeable can lead to significant project delays or outright failure. The precise substitution pattern on the benzene ring of methyl 4-chloro-3-methylbenzoate dictates its physical state, reactivity profile, and the properties of downstream products . Seemingly minor structural variations—such as the relative position of the chlorine and methyl groups or the choice of ester alkyl group—translate into measurable differences in boiling point, melting point, and lipophilicity . For example, its regioisomer, methyl 3-chloro-4-methylbenzoate, is a solid at room temperature, whereas the target compound is a liquid, a distinction that has direct implications for handling and formulation [1]. Furthermore, the specific ortho- and meta- substituent effects in methyl 4-chloro-3-methylbenzoate enable unique radical benzylic bromination and hydrolysis pathways that are not reliably replicated by analogs, making its selection a critical parameter for reaction success .

Quantitative Differentiation of Methyl 4-Chloro-3-Methylbenzoate (CAS 91367-05-4) vs. Key Analogs


Physical State at Ambient Temperature: A Critical Handling Distinction

Methyl 4-chloro-3-methylbenzoate (Target) is a liquid at 20°C, while its positional isomer, methyl 3-chloro-4-methylbenzoate, is a solid (melting point 28-29°C) [1]. The parent acid, 4-chloro-3-methylbenzoic acid, is also a solid (powder/crystal) [2]. The liquid state of the target compound eliminates the need for pre-dissolution in many reaction setups, offering a quantifiable advantage in process simplicity.

Process Chemistry Formulation Handling

Lipophilicity (LogP) as a Predictor of Bioavailability and Separation

The target compound exhibits a measured LogP of 2.435 [1]. Its close analog, methyl 4-chlorobenzoate (lacking the 3-methyl group), has a higher density (1.382 g/cm³) and a different chromatographic retention behavior, implying a lower LogP . This quantifiable difference in lipophilicity directly influences its partition coefficient, impacting both its utility in reversed-phase HPLC purification and its potential in vivo absorption profile if used in prodrug or metabolite studies.

Drug Design Chromatography ADME

Volatility and Boiling Point: Implications for Distillation and Storage

Methyl 4-chloro-3-methylbenzoate has a predicted boiling point of 247°C at 760 mmHg [1]. In contrast, its regioisomer, methyl 3-chloro-4-methylbenzoate, has a reported boiling point of 119-120°C at 10 mmHg [2]. While the lower pressure for the latter precludes a direct comparison, the data indicates the target compound has a significantly higher boiling point at atmospheric pressure, suggesting lower volatility. This is corroborated by a flash point of 113.6°C [3].

Purification Distillation Stability

Synthetic Utility: Regioselective Benzylic Bromination

The 3-methyl group in the target compound is specifically positioned for radical benzylic bromination. A documented procedure demonstrates the selective conversion of methyl 4-chloro-3-methylbenzoate to methyl 4-chloro-3-(bromomethyl)benzoate using NBS and benzoyl peroxide . This regioselective transformation is a direct consequence of the substitution pattern and is not observed with the same efficiency in its positional isomer, methyl 3-chloro-4-methylbenzoate, due to steric and electronic differences at the benzylic position .

Organic Synthesis Radical Reactions Functionalization

Purity and Analytical Standards: A Benchmark for Reproducibility

Methyl 4-chloro-3-methylbenzoate is commercially available with a high purity specification, routinely at >98.0% as determined by Gas Chromatography (GC) . This is a higher and more stringently defined purity grade compared to the typical 97% (general) or 95% (minimum) offered for the parent acid, 4-chloro-3-methylbenzoic acid, and some other ester analogs . The availability of batch-specific Certificates of Analysis (COA) with NMR, HPLC, and GC data ensures lot-to-lot consistency .

Analytical Chemistry Quality Control Procurement

Defined Application Scenarios for Methyl 4-Chloro-3-Methylbenzoate (CAS 91367-05-4)


Synthesis of Antifungal and Antiparasitic Agents via Benzylic Bromination

The compound's unique ability to undergo regioselective benzylic bromination at the 3-methyl position is a cornerstone of its utility in medicinal chemistry . This reaction produces methyl 4-chloro-3-(bromomethyl)benzoate, a versatile electrophile that can be further functionalized with a wide range of nucleophiles to generate focused libraries of benzyl-substituted analogs. This pathway is particularly valuable for synthesizing analogs of tipifarnib and other farnesyltransferase inhibitors, where the 3-substitution pattern is critical for target engagement. The liquid physical state of the starting material also facilitates its use in parallel synthesis workflows.

Precursor for Bioactive Benzyl Ester Derivatives in Agrochemicals

Its established role as a precursor in the production of pesticides and herbicides stems from its conversion to bioactive benzyl esters . The presence of both a chloro and a methyl substituent on the aromatic ring is known to enhance the antifungal and pesticidal activity of benzoic acid derivatives, a finding supported by structure-activity relationship (SAR) studies . The target compound, as a pre-functionalized ester, provides a more direct and higher-yielding entry point into these active ester series compared to starting from the corresponding acid, which would require an additional esterification step.

Liquid-Phase Organic Synthesis and Automated Reaction Platforms

The liquid state of methyl 4-chloro-3-methylbenzoate at ambient temperature is a significant operational advantage for automated synthesis and continuous flow chemistry [1]. Unlike its solid analogs, which require dissolution in a compatible solvent, this compound can be directly dispensed by liquid handlers, reducing solvent waste and simplifying process control. This feature is especially important for high-throughput experimentation (HTE) and in the development of scalable industrial processes where minimizing unit operations is a key cost driver.

Calibration Standard in Chromatographic Method Development

With a precisely characterized LogP of 2.435 and a well-defined GC retention time, the compound serves as a reliable reference standard for the development and validation of chromatographic methods, particularly reversed-phase HPLC and GC-MS [2]. Its high commercial purity (>98.0% by GC) and the availability of comprehensive analytical data (COA) ensure its suitability as a calibration standard for quantifying structurally related impurities or metabolites in complex biological and environmental matrices.

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